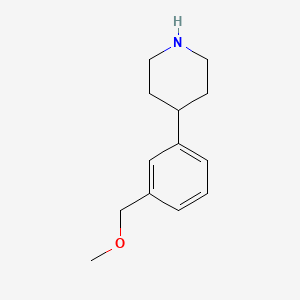

4-(3-(Methoxymethyl)phenyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-[3-(methoxymethyl)phenyl]piperidine |

InChI |

InChI=1S/C13H19NO/c1-15-10-11-3-2-4-13(9-11)12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3 |

InChI Key |

ZEDURAFABBYYDO-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CC=C1)C2CCNCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 3 Methoxymethyl Phenyl Piperidine

Retrosynthetic Analysis and Key Precursors for 4-(3-(Methoxymethyl)phenyl)piperidine Synthesis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are most viable, centering on the formation of the crucial carbon-carbon bond between the phenyl and piperidine (B6355638) rings or the construction of the piperidine ring itself.

Strategy A: Aryl-Heterocycle Bond Formation

The most common and strategically sound disconnection is at the C4-phenyl bond. This approach simplifies the synthesis into two key fragments: a piperidine-based synthon and a substituted benzene (B151609) synthon.

Target Molecule: this compound

Disconnection: C(piperidine)-C(phenyl) bond

Synthons: A 4-piperidyl synthon (e.g., a nucleophilic or electrophilic piperidine at C4) and a 3-(methoxymethyl)phenyl synthon.

This leads to two plausible forward-synthesis pathways:

Pyridine-based route: The piperidine ring can be introduced as its aromatic precursor, pyridine (B92270). This simplifies the key bond-forming step to a standard cross-coupling reaction. The resulting aryl-pyridine intermediate is then hydrogenated in a subsequent step to yield the final piperidine.

Key Precursors:

1-Bromo-3-(methoxymethyl)benzene (B74418) (or a corresponding triflate).

Pyridine-4-boronic acid or its esters.

A suitable protecting group for the piperidine nitrogen (e.g., Boc, Cbz) may be incorporated before or after the hydrogenation step.

Piperidone-based route: This approach involves the reaction of a Grignard reagent derived from the aryl halide with a protected 4-piperidone. This forms a tertiary alcohol, which must then be deoxygenated.

Key Precursors:

1-Bromo-3-(methoxymethyl)benzene (for Grignard reagent formation).

N-protected-4-piperidone (e.g., N-Boc-4-piperidone).

Between these, the pyridine-based route is often preferred due to the high efficiency of modern cross-coupling reactions and the well-established protocols for pyridine hydrogenation, which avoids the often harsh conditions required for deoxygenation.

Novel and Optimized Synthetic Routes

Modern synthetic chemistry offers several powerful methods for constructing the this compound scaffold with high efficiency and control. These routes often rely on catalytic processes to achieve transformations that would otherwise be difficult.

The target molecule, this compound, is achiral. However, the synthesis of derivatives bearing additional substituents on the piperidine ring necessitates stereocontrol. Stereoselectivity is most relevant during the reduction of a substituted pyridine or tetrahydropyridine (B1245486) intermediate. The hydrogenation of a substituted pyridine ring often proceeds via syn-addition of hydrogen to the catalyst surface, leading to the all-cis product. nih.gov The choice of catalyst (e.g., Rhodium, Ruthenium, Platinum) and reaction conditions can influence the diastereoselectivity of this reduction step. nih.gov

Catalysis is central to the efficient synthesis of this compound, particularly in the two-step approach involving Suzuki coupling followed by hydrogenation.

Palladium-Catalyzed Suzuki-Miyaura Coupling: This is a premier method for forming the C-C bond between the aryl and heteroaryl fragments. wikipedia.org The reaction couples an organoboron compound (e.g., pyridine-4-boronic acid) with an organohalide (1-bromo-3-(methoxymethyl)benzene) using a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions and high functional group tolerance. The resulting intermediate is 4-(3-(methoxymethyl)phenyl)pyridine.

Catalytic Hydrogenation: The reduction of the 4-(3-(methoxymethyl)phenyl)pyridine intermediate to the target piperidine is achieved through catalytic hydrogenation. d-nb.info This reaction requires a heterogeneous catalyst, typically a noble metal on a carbon support. A critical challenge is achieving selective reduction of the pyridine ring without affecting the phenyl ring. asianpubs.orgresearchgate.net Palladium on carbon (Pd/C) is often effective under controlled conditions, while platinum(IV) oxide (PtO₂) is also widely used, sometimes in acidic media like acetic acid to facilitate the reduction. d-nb.infoasianpubs.org

A plausible and efficient synthetic scheme is outlined below:

Step 1: Suzuki-Miyaura Coupling

1-Bromo-3-(methoxymethyl)benzene reacts with pyridine-4-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to yield 4-(3-(methoxymethyl)phenyl)pyridine.

Step 2: Catalytic Hydrogenation

The resulting pyridine derivative is hydrogenated using a catalyst such as 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere to afford the final product, this compound.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a powerful strategy for rapidly building molecular complexity. While a direct MCR for the synthesis of the specific target this compound is not common, MCRs are widely used to generate highly substituted piperidine scaffolds. For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a pseudo four-component reaction that can produce dihydropyridine rings, which can be further modified and reduced to piperidines. Such strategies are more often employed in the discovery phase to create libraries of complex analogues rather than for the specific synthesis of a simple, pre-defined target.

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side products. For the proposed two-step synthesis, key parameters for each stage can be fine-tuned. A significant side reaction in the hydrogenation step is the over-reduction of the phenyl ring to a cyclohexyl ring; careful selection of catalyst and conditions is necessary to prevent this. d-nb.info

| Reaction Step | Parameter | Options/Variables | Goal of Optimization |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Catalyst/Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with various phosphine (B1218219) ligands (e.g., P(t-Bu)₃, SPhos) | Increase reaction rate and yield; reduce catalyst loading. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Ensure efficient transmetalation without degrading starting materials. | |

| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | Improve solubility of reactants and facilitate phase transfer. | |

| Temperature | Room temperature to 100 °C | Achieve complete conversion in a reasonable timeframe. | |

| Catalytic Hydrogenation | Catalyst | Pd/C, PtO₂, Rh/C, Ru/C | Selectively reduce the pyridine ring without reducing the benzene ring. d-nb.info |

| Hydrogen Pressure | 1 - 70 bar | Ensure complete reduction of pyridine; lower pressures may increase selectivity. researchgate.net | |

| Solvent | Ethanol, Methanol, Ethyl Acetate, Acetic Acid | Acidic solvents can activate the pyridine ring towards reduction. asianpubs.org | |

| Temperature | Room temperature to 80 °C | Balance reaction rate with selectivity to avoid over-reduction. |

Design and Synthesis of Structurally Modified Analogues and Derivatives

The synthetic route established for the parent compound can be readily adapted to produce a wide array of analogues. This modularity is a key advantage of the Suzuki coupling approach.

Modification of the Phenyl Ring: By substituting 1-bromo-3-(methoxymethyl)benzene with other substituted aryl halides, a diverse library of analogues can be generated. For example, using different isomers (e.g., 1-bromo-2-(methoxymethyl)benzene (B1281725) or 1-bromo-4-(methoxymethyl)benzene) would yield positional isomers. Introducing other functional groups (e.g., fluoro, chloro, cyano) onto the phenyl ring is also straightforward.

Modification of the Piperidine Ring: Analogues with substituents on the piperidine ring can be synthesized by starting with a substituted pyridine-4-boronic acid in the Suzuki coupling step. Subsequent stereoselective hydrogenation would then be critical to control the final geometry of the molecule.

Derivatization of the Piperidine Nitrogen: The secondary amine of the final product serves as a versatile handle for further derivatization. Standard reactions such as N-alkylation, N-acylation, or reductive amination can be used to install a wide variety of substituents on the piperidine nitrogen, which is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity.

Strategies for Functional Group Transformations

While the this compound core can be synthesized through various methods, its true synthetic utility lies in its capacity for subsequent functional group transformations. These modifications are crucial for fine-tuning the molecule's properties. Key strategies target the piperidine nitrogen, the methoxymethyl group, and the phenyl ring.

N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine ring is the most common site for derivatization. Standard organic reactions can be employed to introduce a wide variety of substituents, which can significantly impact the molecule's biological activity.

N-Alkylation and N-Arylation: The nitrogen can be readily alkylated or arylated to introduce new functional groups. For instance, reaction with phenethyl bromide or other substituted alkyl halides can yield N-substituted derivatives, a common strategy in the development of opioid analgesics. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides or anhydrides produces the corresponding amides. This transformation is used in the synthesis of potent fentanyl analogues, where an N-propionyl group is a key feature for bioactivity. researchgate.netgoogle.com

Transformations of the Methoxymethyl Group: The methoxymethyl substituent on the phenyl ring is not merely a passive group; it serves as a synthetic handle for further molecular elaboration.

Ether Cleavage: The ether linkage can be cleaved using reagents like boron tribromide (BBr₃) to unmask a hydroxymethyl group (-CH₂OH). This primary alcohol can then be further oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH), providing a connection point for introducing a vast array of new functionalities or for conjugation to other molecules.

Benzylic Functionalization: Although less common, the benzylic position could potentially be functionalized, though this would require specific and carefully controlled reaction conditions to avoid reactions on the phenyl ring itself.

Modification of the Phenyl Ring: Electrophilic aromatic substitution on the phenyl ring allows for the introduction of additional substituents. The existing methoxymethyl group, being weakly activating and ortho-, para-directing, will influence the position of new substituents. However, direct substitution may lead to mixtures of products, and regioselectivity can be challenging to control.

Positional and Substituent Effects on Chemical Properties

The chemical and pharmacological properties of this compound derivatives are highly sensitive to the nature and position of substituents on both the phenyl and piperidine rings. Structure-activity relationship (SAR) studies on analogous compounds reveal key principles governing these effects.

Positional Isomerism on the Phenyl Ring: The placement of the methoxymethyl group at the meta (3-position) is critical. Shifting this group to the ortho (2-position) or para (4-position) would alter the molecule's spatial arrangement and electronic distribution. In analogous systems, such as 4-(hydroxyphenyl)piperidines, the position of the hydroxyl group profoundly influences receptor binding and efficacy. nih.gov For instance, a meta-hydroxyl group is a cornerstone of the morphinan (B1239233) pharmacophore for opioid activity. Similarly, the position of the methoxymethyl group is expected to be a key determinant of the biological targets and potency of this compound class.

Substituent Effects on the Phenyl Ring: The introduction of additional substituents on the phenyl ring can modulate activity through steric and electronic effects.

Electronic Effects: Electron-donating groups (e.g., additional methoxy (B1213986) or hydroxyl groups) or electron-withdrawing groups (e.g., halogens, nitro, or cyano groups) can alter the pKa of the piperidine nitrogen and the electron density of the aromatic ring. Studies on related scaffolds have shown a preference for electron-rich aromatics for certain biological activities. dndi.org

Steric Effects: The size and location of substituents can influence the preferred conformation of the molecule and its ability to fit into a biological binding pocket.

Substituent Effects on the Piperidine Ring: Modifications to the piperidine ring itself have a pronounced impact.

N-Substituent: The nature of the N-substituent is paramount for the activity of many phenylpiperidine-based drugs. For example, in fentanyl analogues, a phenethyl group at the N-1 position is optimal for mu-opioid receptor agonism. painphysicianjournal.com Altering the length, branching, or aromaticity of this substituent can switch a compound from an agonist to an antagonist or change its receptor selectivity.

Ring Conformation: Introducing substituents on the carbon atoms of the piperidine ring can influence its conformational equilibrium (the chair-boat interconversion) and the orientation of the 4-phenyl group (axial vs. equatorial). Research on 4-alkyl-4-(m-hydroxyphenyl)piperidines demonstrated that increasing the steric bulk of the 4-alkyl substituent forces the m-hydroxyphenyl group into an axial position, which significantly alters receptor affinity and efficacy. nih.gov Unsaturation in the piperidine ring has also been shown to increase potency in some series by enforcing a more planar conformation. dndi.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Methodologies for Systematic SAR Elucidation of 4-(3-(Methoxymethyl)phenyl)piperidine Derivatives

Systematic SAR studies are essential to identify the key molecular features of this compound derivatives that govern their interactions with biological targets. The process involves synthesizing and evaluating a series of structurally related analogs to map out the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity.

The rational design of analog libraries is a cornerstone of medicinal chemistry and SAR exploration. For the this compound scaffold, this involves the systematic modification of its core components to probe their influence on biological activity. Key strategies include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyls, hydroxyl groups) at different positions on the phenyl ring helps to probe electronic and steric requirements for target binding. The position and character of these substituents are often critical for activity. nih.gov

Alteration of the Methoxymethyl Group: The methoxymethyl substituent at the meta-position can be modified to explore the impact of its size, polarity, and hydrogen-bonding capacity. Analogs could include replacing it with other ethers, alcohols, or alkyl chains.

Substitution on the Piperidine (B6355638) Ring: The nitrogen atom of the piperidine ring is a common point for modification. Introducing different alkyl or arylalkyl groups can significantly impact a compound's affinity and selectivity for its target. researchgate.net Additionally, modifications at other positions on the piperidine ring can be explored. nih.gov

Below is an example of a data table that could be generated from an SAR study of analogs, illustrating how modifications to the piperidine nitrogen (R¹) and the phenyl ring (R²) affect binding affinity for a hypothetical receptor.

| Compound ID | R¹ (Piperidine) | R² (Phenyl Ring) | Binding Affinity (Ki, nM) |

| Parent | H | 3-(CH₂OCH₃) | 50 |

| Analog A | CH₃ | 3-(CH₂OCH₃) | 25 |

| Analog B | CH₂CH₂Ph | 3-(CH₂OCH₃) | 5 |

| Analog C | H | 4-F, 3-(CH₂OCH₃) | 40 |

| Analog D | H | 3-(CH₂OH) | 75 |

Note: Data is hypothetical and for illustrative purposes.

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For derivatives of this compound, conformational analysis is key to understanding molecular recognition. mdpi.com

Piperidine Ring Conformation: The piperidine ring typically adopts a low-energy "chair" conformation. The orientation of the phenyl group—either in an equatorial or axial position—can profoundly affect how the molecule fits into a receptor's binding pocket. researchgate.net

Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to determine the preferred low-energy conformations of these derivatives. nih.gov By examining the 3D structures of active versus inactive compounds, researchers can deduce the specific conformation required for biological activity, providing crucial insights that guide the design of more potent and selective molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. documentsdelivered.com This approach transforms SAR from a qualitative set of rules into a quantitative, predictive model.

The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. documentsdelivered.comnih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. For this compound derivatives, a wide range of descriptors can be calculated: nih.govucsb.edu

Topological Descriptors: These describe the atomic connectivity and shape of the molecule (e.g., molecular weight, branching indices).

Electronic Descriptors: These relate to the electron distribution in the molecule (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies).

Steric Descriptors: These describe the three-dimensional bulk and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: These quantify the molecule's lipophilicity (e.g., LogP), which influences its ability to cross cell membranes.

The selection of relevant descriptors is a critical step, often involving statistical techniques to identify those that correlate most strongly with the observed biological activity. kg.ac.rs

| Descriptor Type | Example Descriptor | Information Provided |

| Topological | Molecular Weight | Size of the molecule |

| Hydrophobic | XLogP3-AA | Lipophilicity and potential for membrane permeation |

| Electronic | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding potential |

| Steric | Rotatable Bond Count | Molecular flexibility |

Once descriptors are calculated for a series of compounds with known activities, a statistical model is developed to create a mathematical equation linking the descriptors to the activity. nih.gov Common statistical methods include:

Multiple Linear Regression (MLR): Creates a linear equation relating activity to several descriptors.

Partial Least Squares (PLS): A regression technique suitable for when descriptors are numerous and may be inter-correlated. nih.gov

Machine Learning Methods: Techniques like neural networks can capture complex, non-linear relationships between structure and activity. nih.gov

The resulting QSAR model must be rigorously validated to ensure its predictive power. researchgate.net This is typically done by splitting the data into a "training set" (used to build the model) and a "test set" (used to evaluate its predictive accuracy on new compounds). A statistically robust and validated QSAR model can be a powerful tool for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery process. researchgate.net

Exploration of Structure-Property Relationships Relevant to Research Applications

Beyond biological activity, the physicochemical properties of a compound determine its suitability as a research tool. Structure-Property Relationship (SPR) studies focus on how structural modifications affect properties like solubility, stability, and membrane permeability. researchgate.net

For this compound derivatives, key relationships to explore include:

Solubility: The introduction of polar groups or ionizable centers (like the piperidine nitrogen) can enhance aqueous solubility.

Lipophilicity (LogP): Modifying the carbon skeleton or adding hydrophobic/hydrophilic functional groups can tune the LogP value, which affects properties like cell permeability and potential for off-target effects.

Metabolic Stability: Certain functional groups are more susceptible to metabolic breakdown by enzymes. SPR studies can identify these metabolic "soft spots" and guide modifications to create more stable compounds for in vivo research.

Influence of Substituents on Molecular Interactions and Recognition

The substitution pattern of the phenyl ring in 4-phenylpiperidine (B165713) derivatives plays a crucial role in their interaction with biological targets. The introduction of a methoxymethyl group at the meta-position of the phenyl ring in this compound can significantly influence its binding affinity and selectivity for various receptors through a combination of steric and electronic effects.

Research on related 4-phenylpiperidine analogs indicates that the nature and position of substituents on the phenyl ring are key determinants of molecular recognition. For instance, in studies of analogs of the opioid analgesic fentanyl, the incorporation of a 4-phenylpiperidine pharmacophore was found to be a critical element for potent opioid activity. Isosteric replacement of the phenyl ring with various heteroaryl substituents has been shown to modulate the pharmacological profile, leading to agents with varying degrees of analgesic potency and anesthetic properties nih.gov.

While direct studies on the this compound scaffold are limited in the public domain, research on structurally similar compounds provides valuable insights. For example, studies on 4-(m-hydroxyphenyl)piperidines, which are flexible fragments of morphine, have demonstrated that modifications at the meta-position of the phenyl ring are critical for receptor interaction and agonist potency nih.gov. The hydroxyl group in these compounds is a key pharmacophoric feature, and its replacement with a methoxymethyl group would alter the electronic and hydrogen-bonding capabilities of the molecule. The ether oxygen in the methoxymethyl group can act as a hydrogen bond acceptor, potentially forming interactions with specific amino acid residues within a receptor binding pocket.

The steric bulk of the methoxymethyl group at the meta-position can also influence the preferred conformation of the phenyl ring relative to the piperidine ring. This orientation is a critical factor in how the molecule fits into a binding site and interacts with the receptor nih.gov. The flexibility of the methoxymethyl substituent may allow for multiple binding modes, which could be advantageous for optimizing interactions with a target.

The following table summarizes the influence of various substituents on the phenyl ring of 4-phenylpiperidine analogs and their general effects on molecular interactions, providing a framework for understanding the potential role of the 3-methoxymethyl group.

| Substituent at meta-position | Potential Influence on Molecular Interactions |

| Hydroxyl (-OH) | Can act as a hydrogen bond donor and acceptor, crucial for binding to opioid receptors nih.gov. |

| Methoxy (B1213986) (-OCH3) | Acts as a hydrogen bond acceptor, can influence electronic properties of the phenyl ring. |

| Alkyl (-CH3, -C2H5, etc.) | Can form van der Waals interactions and influence the conformation of the phenyl ring nih.gov. |

| Methoxymethyl (-CH2OCH3) | Can act as a hydrogen bond acceptor (ether oxygen) and provides steric bulk and conformational flexibility. |

Physicochemical Parameters in Research Context

The physicochemical properties of a molecule like this compound are critical for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with molecular targets. Key parameters such as pKa and polarity are fundamental in understanding its in vitro behavior.

pKa: The pKa of the piperidine nitrogen is a crucial determinant of the molecule's ionization state at physiological pH. For piperidine itself, the pKa of its conjugate acid is approximately 11.2. The substituents on the phenyl ring can influence this value, though the effect is generally modest. The basicity of the piperidine nitrogen is essential for forming ionic interactions with acidic residues, such as aspartic acid, which are commonly found in the binding sites of G-protein coupled receptors (GPCRs), a frequent target class for 4-phenylpiperidine derivatives. A significant portion of the molecule will be protonated at physiological pH (around 7.4), which is often a prerequisite for receptor binding.

The interplay of these physicochemical parameters is critical in a research context. For instance, in the development of centrally acting agents, a balance must be struck between sufficient lipophilicity to cross the blood-brain barrier and adequate aqueous solubility for formulation and distribution in the body.

The following interactive data table provides computed physicochemical parameters for the related compound 4-(3-methoxyphenyl)piperidine (B1366445), which can serve as an estimate for this compound.

| Property | Value (for 4-(3-methoxyphenyl)piperidine) | Significance in Research Context |

| Molecular Weight | 191.27 g/mol nih.gov | Influences diffusion and transport properties. |

| XLogP3 | 2.4 nih.gov | A measure of lipophilicity, indicating potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų nih.gov | Relates to hydrogen bonding potential and permeability. |

| Heavy Atom Count | 14 nih.gov | A simple descriptor of molecular size. |

| Rotatable Bond Count | 2 | Indicates conformational flexibility. |

These parameters are essential for computational modeling studies, such as quantitative structure-activity relationship (QSAR) and molecular docking, which are used to predict the biological activity and ADME properties of new chemical entities.

Pre Clinical Pharmacological and Mechanistic Studies Excluding Human Data

In Vitro Receptor Binding and Enzyme Inhibition Profiling

A foundational step in characterizing any novel compound is to determine its binding affinity for various receptors and its potential to inhibit enzyme activity. For 4-(3-(Methoxymethyl)phenyl)piperidine, such data is not present in the accessible scientific literature.

Comprehensive screening of this compound against a panel of receptors, ion channels, and transporters would be essential to identify its primary molecular targets. This would typically involve radioligand binding assays to determine the binding affinity (Ki or IC50 values) at various sites. Given the structural similarity to other known centrally active agents, key targets for investigation would include, but not be limited to, dopamine (B1211576), serotonin (B10506), and opioid receptors.

Table 1: Illustrative Data Table for In Vitro Receptor Binding Affinity of this compound (Hypothetical Data)

| Receptor/Transporter | Ligand | Ki (nM) |

|---|---|---|

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data not available |

| Serotonin Transporter (SERT) | [³H]Citalopram | Data not available |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data not available |

| µ-Opioid Receptor (MOR) | [³H]DAMGO | Data not available |

| κ-Opioid Receptor (KOR) | [³H]U-69,593 | Data not available |

| δ-Opioid Receptor (DOR) | [³H]DPDPE | Data not available |

| Sigma-1 Receptor | ³H-Pentazocine | Data not available |

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Following target identification, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator of the identified target's activity. For instance, GTPγS binding assays or cyclic AMP (cAMP) accumulation assays would elucidate the functional activity at G-protein coupled receptors. Similarly, enzyme inhibition assays would be necessary to quantify the compound's potency in modulating the activity of specific enzymes, such as monoamine oxidases or cytochrome P450 isoforms. No such functional data for this compound is currently available.

Cellular Assays for Mechanistic Pathway Elucidation

Cell-based assays are instrumental in understanding how a compound's interaction with its molecular target translates into a cellular response.

Once a primary target and its functional activity are known, further studies would investigate the downstream intracellular signaling pathways affected by this compound. This could involve measuring changes in second messengers like calcium ions, or the phosphorylation status of key signaling proteins such as ERK, Akt, or CREB in relevant cell lines. At present, there are no published studies detailing these effects for the compound .

To understand the longer-term effects of this compound, studies on its impact on gene expression and protein synthesis in cellular models would be required. Techniques like quantitative PCR (qPCR) and Western blotting could reveal changes in the expression of genes and proteins involved in neuronal plasticity, inflammation, or other relevant biological processes. This information is currently lacking in the scientific literature.

In Vivo Mechanistic Studies in Animal Models (Non-Clinical Focus)

Animal models provide a more complex biological system to investigate the physiological and behavioral effects of a compound and to confirm in vitro findings. For this compound, there is no published in vivo data. Such studies would typically involve administering the compound to rodents or other relevant species to assess its effects on neurotransmitter levels in specific brain regions (e.g., via microdialysis), or to evaluate its impact on behavioral paradigms relevant to its potential therapeutic action.

Table 2: Illustrative Data Table for In Vivo Mechanistic Studies of this compound in Animal Models (Hypothetical Data)

| Animal Model | Assay | Outcome Measure | Result |

|---|---|---|---|

| Rat | Brain Microdialysis | Dopamine levels in Nucleus Accumbens | Data not available |

| Mouse | Forced Swim Test | Immobility time | Data not available |

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Pharmacodynamic Assessments in Animal Models for Target Engagement

There is currently no published data detailing the pharmacodynamic properties of this compound in animal models. Scientific investigations into how this specific compound interacts with its intended biological targets, and the subsequent physiological or behavioral effects in in-vivo systems, have not been reported in accessible literature. Therefore, information regarding its potency, efficacy, or mechanism of action at specific receptors or transporters is not available.

Biodistribution and Metabolite Identification in Animal Tissues for Research Purposes

Similarly, studies concerning the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animals are not present in the public domain. Research that would typically involve administering the compound to animal models to understand its concentration in various tissues, its metabolic pathways, and the identification of its metabolites has not been published. Consequently, there is no data to construct a biodistribution profile or to identify the chemical structures of its metabolic byproducts.

Due to the absence of specific research on this compound, no data tables or detailed research findings can be provided.

Computational Chemistry and Molecular Modeling for 4 3 Methoxymethyl Phenyl Piperidine

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). ajpp.in This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug design to predict how a potential drug molecule might interact with its biological target.

Molecular docking simulations can elucidate the specific binding mode of 4-(3-(Methoxymethyl)phenyl)piperidine within the active site of a biological target. The 4-phenylpiperidine (B165713) scaffold is a well-known pharmacophore found in ligands for various receptors and transporters. For instance, studies on analogous piperidine (B6355638) compounds have revealed high-affinity binding to targets such as the dopamine (B1211576) transporter (DAT), sigma receptors, and mu-opioid receptors. nih.govnih.govnih.gov

Table 1: Potential Molecular Interactions for 4-Phenylpiperidine Analogues with Biological Targets This table is illustrative, based on findings for structurally similar compounds.

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Acetylcholinesterase | Trp84, Phe330, Asp72 | π-π stacking, Hydrophobic, Ionic | nih.gov |

| Sigma 1 Receptor (S1R) | Tyr206, Glu172 | Hydrophobic, Ionic Bond | nih.gov |

| Dopamine Transporter (DAT) | Not specified | High-affinity binding | nih.gov |

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comresearchgate.net The chemical structure of this compound can serve as a template in ligand-based virtual screening to find other compounds with similar 3D shape and chemical features (pharmacophores). mdpi.com This process can rapidly identify novel molecules with a higher probability of having similar biological activity.

Alternatively, in structure-based virtual screening, the compound's scaffold can be used to search for molecules that fit into the three-dimensional structure of a known receptor binding site. nih.govnih.gov This approach is powerful for discovering diverse chemical scaffolds that can interact with the target of interest, potentially leading to the identification of new lead compounds for drug development.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. researchgate.net Methods such as Density Functional Theory (DFT) are commonly used to provide detailed information that is often inaccessible through experimental means alone. nih.gov

Quantum calculations can determine various electronic properties of this compound that are critical for understanding its stability and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveals the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua

A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution across the molecule. nih.gov This map highlights electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering insights into how the molecule will interact with other chemical species, including biological receptors.

Table 2: Computed Physicochemical Properties for the Structurally Similar Compound 4-(3-Methoxyphenyl)piperidine (B1366445) Data sourced from PubChem for a closely related analogue due to the absence of specific data for this compound.

| Property | Value | Significance | Reference |

|---|---|---|---|

| Molecular Weight | 191.27 g/mol | Basic molecular property | nih.gov |

| XLogP3 | 2.4 | Predicts lipophilicity and membrane permeability | nih.gov |

| Hydrogen Bond Donor Count | 1 | Potential for H-bond formation (from piperidine N-H) | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Potential for H-bond formation (from N and O atoms) | nih.gov |

| Polar Surface Area | 21.3 Ų | Influences drug transport properties | nih.gov |

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound. epstem.net For this compound, methods like DFT can be used to calculate its theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and its Infrared (IR) vibrational frequencies. mdpi.com

These predicted spectra can be compared with experimental data. A strong correlation between the calculated and observed spectra provides powerful evidence for the correct structural assignment of the molecule. epstem.net Discrepancies between theoretical and experimental values can also point to specific structural features or conformational effects that may not have been initially considered. This synergy between computational prediction and experimental validation is a cornerstone of modern chemical characterization.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. researchgate.net An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose predicted by docking. nih.gov

These simulations can assess the flexibility of both the ligand and the protein, showing how they adapt to each other's presence. researchgate.net MD is also used to calculate binding free energies with higher accuracy through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), providing a more rigorous prediction of binding affinity. nih.gov By observing the trajectory of the ligand within the binding site over nanoseconds or microseconds, researchers can identify key stable interactions and understand the thermodynamic forces driving the binding event, which is crucial for rational drug design.

Conformational Sampling and Stability Studies in Solvated Environments

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For this compound, the piperidine ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. Computational studies are essential to determine the relative stabilities of these conformers and how they are influenced by the solvent environment.

Molecular mechanics and quantum mechanics calculations are employed to map the potential energy surface of the molecule. These studies often reveal that for 4-substituted piperidines, the chair conformation is generally the most stable. The orientation of the 3-(methoxymethyl)phenyl substituent, whether axial or equatorial, is a critical factor. Spectroscopic and theoretical studies on analogous 2-arylpiperidones have shown that the aryl substituent's disposition can be influenced by factors such as the presence of protecting groups. clockss.org For this compound, the equatorial orientation of the aryl group is typically favored to minimize steric hindrance.

To understand the influence of the solvent, molecular dynamics (MD) simulations are performed in explicit solvent environments, such as water, methanol, or dimethyl sulfoxide (B87167) (DMSO). rsc.org These simulations track the movement of the solute and solvent atoms over time, providing a dynamic picture of the conformational landscape. The relative populations of different conformers can be calculated from these simulations, offering insights into their thermodynamic stability in a given solvent.

Table 1: Hypothetical Relative Free Energies of this compound Conformers in Different Solvents

| Conformer | Substituent Orientation | Relative Free Energy (kcal/mol) in Water | Relative Free Energy (kcal/mol) in DMSO |

| Chair | Equatorial | 0.00 | 0.00 |

| Chair | Axial | 2.50 | 2.35 |

| Twist-Boat | - | 5.80 | 5.60 |

The data in the table illustrates that the chair conformation with the equatorial substituent is the most stable, and this preference is maintained across different polar solvents.

Dynamic Behavior of Compound-Target Complexes

After an initial binding pose is predicted using molecular docking, an MD simulation is run to observe the dynamic behavior of the complex over a period of nanoseconds to microseconds. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory suggests a stable binding mode.

Furthermore, analysis of the MD trajectory can reveal:

Key intermolecular interactions: This includes hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and the protein's amino acid residues.

Water dynamics: The role of water molecules in mediating ligand-protein interactions can be investigated.

Conformational changes: The simulation can show if the protein or the ligand undergoes significant conformational changes upon binding.

Table 2: Hypothetical Interaction Analysis from a 100 ns MD Simulation of this compound with a Target Protein

| Interaction Type | Interacting Residues | Occupancy (%) |

| Hydrogen Bond | Asp115 | 75.2 |

| Hydrogen Bond | Tyr204 | 45.8 |

| Hydrophobic | Phe289, Trp312, Leu198 | >90.0 |

| Water-Mediated H-Bond | Glu112 | 62.5 |

This analysis highlights the specific residues that are critical for the stable binding of the compound, providing a roadmap for future optimization efforts.

De Novo Design and Lead Optimization Strategies

De novo design and lead optimization are computational strategies aimed at designing novel molecules with improved properties or refining existing ones. researchgate.netnih.gov These methods are particularly valuable for scaffolds like piperidine, which is a common motif in many approved drugs. arizona.edu

De Novo Design: This approach involves building new molecules from scratch or by combining molecular fragments within the binding site of a target protein. For this compound, fragment-based approaches could be used to explore alternative substituents on the phenyl ring or the piperidine nitrogen to enhance binding affinity or selectivity. Computational algorithms can generate a virtual library of novel compounds that are then prioritized based on their predicted binding energies and drug-like properties.

Lead Optimization: This process focuses on modifying an existing lead compound, such as this compound, to improve its pharmacological profile. patsnap.com Structure-activity relationship (SAR) studies, guided by computational modeling, are central to this process. patsnap.com By systematically altering different parts of the molecule and evaluating the impact on activity, researchers can identify modifications that lead to enhanced potency, reduced off-target effects, and improved pharmacokinetic properties. nih.govresearchgate.netnih.gov

For instance, computational tools can predict how changes to the methoxymethyl group or the substitution pattern on the phenyl ring will affect binding to the target. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific molecular descriptors with biological activity, further guiding the optimization process. researchgate.net

Table 3: Hypothetical Lead Optimization of this compound Analogs

| Analog | Modification | Predicted Binding Affinity (pKi) | Predicted Lipophilicity (logP) |

| Lead Compound | - | 7.2 | 3.1 |

| Analog 1 | -OCH3 to -OH | 7.5 | 2.8 |

| Analog 2 | Phenyl to Pyridyl | 7.4 | 2.5 |

| Analog 3 | H on Piperidine N to -CH3 | 7.1 | 3.4 |

This table illustrates how computational predictions can guide the selection of analogs for synthesis and testing, prioritizing those with potentially improved affinity and physicochemical properties.

Advanced Analytical Method Development for Research Applications

Chromatographic Separation and Purification Techniqueschromatographytoday.com

Chromatography is indispensable for the separation of 4-(3-(methoxymethyl)phenyl)piperidine from reaction mixtures, starting materials, and potential byproducts. The choice of technique depends on the scale of the separation and the properties of the analytes.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of substituted piperidines. A reverse-phase (RP) HPLC method is typically the first approach for a compound like this compound. Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation.

For structurally similar compounds, such as 4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile, a reverse-phase method has proven effective. sielc.com This method can be adapted for this compound. Key parameters would include a specialized reverse-phase column with low silanol activity to minimize peak tailing for the basic piperidine (B6355638) moiety. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (MeCN), and an aqueous buffer. sielc.com An acid, like formic acid or phosphoric acid, is often added to the mobile phase to ensure the analyte is in a consistent protonation state, leading to sharper, more symmetrical peaks. sielc.com Such HPLC methods are often scalable and can be used for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Table 1: Example HPLC Method Parameters for Analysis of Related Piperidine Compounds

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Newcrom R1 (or similar C18 with low silanol activity) | Minimizes interactions with the basic piperidine nitrogen, reducing peak tailing. sielc.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Standard reverse-phase conditions. Formic acid is MS-compatible and controls ionization. sielc.com |

| Gradient | Optimized from low to high organic content | Elutes compounds across a range of polarities. |

| Flow Rate | 1.0 mL/min (for analytical scale) | Typical flow rate for standard 4.6 mm ID columns. |

| Detection | UV at 254 nm or Mass Spectrometry (MS) | The phenyl group provides a chromophore for UV detection; MS provides mass confirmation. |

| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity. |

Gas Chromatography (GC) is a high-resolution separation technique best suited for thermally stable and volatile compounds. While this compound may be amenable to direct GC analysis, its polarity and molecular weight could lead to poor peak shape or require high elution temperatures. A common strategy to overcome this is derivatization, which increases the volatility and thermal stability of the analyte. nih.govresearchgate.net

For piperidine-containing compounds, the secondary amine is a prime site for derivatization. Acylation of the piperidine nitrogen with an agent like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) can produce a less polar, more volatile derivative suitable for GC analysis. tandfonline.com The analysis would typically be performed using a GC system coupled with a mass spectrometer (GC-MS). researchgate.net This setup provides both retention time data for quantification and mass spectral data for definitive identification. policija.sinih.gov

Table 2: Typical GC-MS Parameters for Piperidine Derivative Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | DB-5MS or HP1-MS (low-bleed polysiloxane) | A robust, non-polar phase suitable for a wide range of analytes. policija.sinih.gov |

| Carrier Gas | Helium | Provides good efficiency and is inert. nih.gov |

| Inlet Temp. | 260-280 °C | Ensures rapid volatilization of the sample. policija.sinih.gov |

| Oven Program | Temperature gradient (e.g., 150 °C to 300 °C) | Separates compounds based on their boiling points and column interactions. |

| Detector | Mass Spectrometer (EI mode) | Provides structural information through characteristic fragmentation patterns. researchgate.net |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC, particularly for the separation of complex mixtures and chiral compounds. researchgate.netfagg.be SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which offers low viscosity and high diffusivity. chromatographytoday.com These properties allow for faster separations and higher efficiency compared to HPLC. chromatographytoday.com

For a moderately polar compound like this compound, SFC offers unique selectivity. The separation can be tuned by selecting from a diverse range of stationary phases and by adding polar co-solvents (modifiers) like methanol to the CO2 mobile phase. jasco-global.com Stationary phases with aromatic groups (e.g., phenyl columns) can provide pi-pi interactions with the phenyl ring of the analyte, while more polar phases (e.g., those with pyridine (B92270) or hydroxyl groups) can offer hydrogen bonding and dipole-dipole interactions. chromatographytoday.comjasco-global.com This versatility makes SFC an excellent tool for resolving closely related isomers or for high-throughput screening in research applications. researchgate.net

Spectroscopic Characterization Methodsgovinfo.gov

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the chemical structure of an organic molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum would reveal key features. The aromatic protons on the 1,3-disubstituted ring would appear as a complex multiplet between 6.8 and 7.3 ppm. The methoxymethyl group would produce two distinct singlets: one for the O-CH₃ protons (around 3.4 ppm) and one for the Ar-CH₂-O protons (around 4.5 ppm). The protons on the piperidine ring would appear as a series of overlapping multiplets in the aliphatic region (typically 1.5-3.5 ppm). chemicalbook.comchemicalbook.com

¹³C NMR: The carbon spectrum would show the expected number of signals for all unique carbon atoms in the molecule. The aromatic carbons, the two carbons of the methoxymethyl group, and the carbons of the piperidine ring would all have characteristic chemical shifts.

2D NMR: For substituted piperidines, which can have complex and overlapping proton signals, 2D NMR techniques are invaluable. researchgate.net A COSY (Correlation Spectroscopy) experiment would establish proton-proton coupling networks, helping to assign the protons within the piperidine ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton with its directly attached carbon, confirming the assignment of both ¹H and ¹³C spectra. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.3 | Multiplet (m) |

| Methylene (Ar-CH₂-O) | ~4.5 | Singlet (s) |

| Methoxy (B1213986) (O-CH₃) | ~3.4 | Singlet (s) |

| Piperidine (CH adjacent to N) | 2.8 - 3.2 | Multiplet (m) |

| Piperidine (CH attached to Ar) | 2.5 - 2.9 | Multiplet (m) |

| Piperidine (other CH₂) | 1.5 - 2.0 | Multiplet (m) |

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₉NO), the exact mass is 205.1467 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 206.1545. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to within a few parts per million.

With a hard ionization technique like Electron Ionization (EI), typically used in GC-MS, the molecular ion (M⁺˙) at m/z 205 would be observed, along with a series of fragment ions that are characteristic of the structure. nist.gov Analysis of related piperidine structures suggests that fragmentation would likely occur at the benzylic position and within the piperidine ring. nih.gov

Table 4: Predicted Key Mass Fragments (EI) for this compound

| m/z | Possible Fragment Structure | Description |

|---|---|---|

| 205 | [C₁₃H₁₉NO]⁺˙ | Molecular Ion |

| 174 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 160 | [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl radical |

| 121 | [C₈H₉O]⁺ | Phenyl-CH₂-O⁺ fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the structural elucidation and functional group identification of molecules like this compound. While specific experimental spectra for this exact compound are not widely published, its characteristic spectral features can be predicted based on its distinct structural components: a piperidine ring, a 1,3-disubstituted aromatic ring, and a methoxymethyl ether group.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, key absorptions are expected from the N-H bond of the secondary amine in the piperidine ring, the C-H bonds of the aromatic and aliphatic parts, the C-O bond of the ether, and the C=C bonds of the benzene (B151609) ring.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (Piperidine) | N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Piperidine & CH₂) | C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |

| Ether (C-O-C) | C-O Stretch | 1050 - 1150 | Strong |

Note: The data in this table is predictive and based on typical frequency ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The primary chromophore in this compound is the substituted benzene ring. The presence of the methoxymethyl and piperidine substituents on the aromatic ring is expected to influence the absorption maxima (λmax). Typically, benzene exhibits a primary absorption band around 204 nm and a secondary, less intense band around 256 nm. Substituents on the ring can cause a shift in these peaks to longer wavelengths (a bathochromic or red shift).

Predicted UV-Vis Absorption for this compound in a Non-polar Solvent

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~260 - 275 |

Note: The data in this table is predictive. Actual λmax values are dependent on the solvent used.

Bioanalytical Method Validation for Pre-clinical Research Samples

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of data from preclinical studies. ich.org A validated method provides confidence that the measured concentrations of an analyte in a biological matrix are accurate and precise. europa.eu The process involves a series of experiments to assess the method's performance characteristics. europa.eu

Detection and Quantification in Biological Matrices (Non-Human)

While no specific, validated bioanalytical methods for this compound are currently documented in scientific literature, a general approach for its quantification in non-human biological matrices, such as rat or mouse plasma, can be outlined. The development of such a method would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

The process begins with sample preparation to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsr.comiajps.com The choice of method depends on the physicochemical properties of the analyte and the required sensitivity.

Potential Sample Preparation and Analytical Strategies

| Step | Technique | Description | Advantages |

|---|---|---|---|

| Sample Preparation | Protein Precipitation (PPT) | A simple method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. | Fast, simple, and inexpensive. |

| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous biological sample (after pH adjustment) and an immiscible organic solvent. | Provides a cleaner sample than PPT, reducing matrix effects. | |

| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. | Offers high selectivity and concentration of the analyte, leading to very clean extracts. | |

| Analytical Separation | Reversed-Phase HPLC/UHPLC | The extract is injected into a high-performance liquid chromatography system with a C18 column to separate the analyte from other components. | Robust and widely applicable for moderately polar compounds. |

| Detection | Tandem Mass Spectrometry (MS/MS) | The separated analyte is ionized (e.g., by ESI) and detected based on its specific mass-to-charge ratio and fragmentation pattern. | Highly sensitive and selective, allowing for accurate quantification at low concentrations. |

Following sample preparation, the extract is analyzed using an appropriate chromatographic method, with the analyte concentration determined by comparing the detector response to that of calibration standards of known concentrations.

Method Sensitivity, Selectivity, and Robustness for Research Studies

For a bioanalytical method to be suitable for preclinical research, it must be thoroughly validated to demonstrate its performance. Key validation parameters include sensitivity, selectivity, and robustness. ich.orgnih.gov

Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications. ich.org

Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The validation process would also include assessing accuracy, precision, linearity, recovery, and the stability of the analyte under various conditions (e.g., freeze-thaw cycles, long-term storage).

Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria for Preclinical Research |

|---|---|---|

| Sensitivity (LLOQ) | The lowest standard on the calibration curve. | Response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20% CV. |

| Selectivity | Assessment of interference from matrix components. | Response in blank matrix samples should be ≤20% of the LLOQ response. |

| Accuracy | Closeness of determined values to the nominal concentration. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | Closeness of repeated measurements. | Coefficient of Variation (CV) should not exceed 15% (≤20% at LLOQ). europa.eu |

| Robustness | Reliability with respect to small variations in method parameters (e.g., pH, mobile phase composition). | The results should remain within the acceptance criteria for accuracy and precision. |

Adherence to these validation principles ensures that the data generated in preclinical studies are reliable and can be used to make informed decisions in the research and development process.

Future Directions and Emerging Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Piperidine (B6355638) Discovery

The process of discovering and developing new drugs is notoriously long and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative technologies that can significantly accelerate this process. premierscience.comnih.gov For piperidine-based drug discovery, AI and ML offer powerful tools to navigate the vast chemical space and optimize molecular design. nih.gov

Machine learning algorithms can be trained on large datasets of known compounds to predict a wide range of properties for novel piperidine derivatives, including their physicochemical characteristics, biological activity, and potential toxicity. mdpi.com Techniques like graph neural networks and deep learning models analyze the complex relationships between a molecule's structure and its function, enabling researchers to prioritize the synthesis of compounds with the highest probability of success. nih.govastrazeneca.com

Target Identification: AI can analyze biological data to identify and validate novel protein targets for which piperidine scaffolds might be effective binders. nih.gov

High-Throughput Virtual Screening: AI models can screen immense virtual libraries of piperidine-containing molecules to identify potential "hits" far more rapidly than traditional experimental methods. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new piperidine derivatives tailored to bind to a specific biological target with high affinity and selectivity. premierscience.com

Predictive Modeling: By learning from existing data, AI can forecast the absorption, distribution, metabolism, and excretion (ADME) properties of new molecules, helping to reduce late-stage failures in drug development. mdpi.com

For a specific compound like 4-(3-(Methoxymethyl)phenyl)piperidine, these AI tools could be used to explore modifications to its structure, predict their impact on binding to various targets, and generate novel analogues with improved therapeutic profiles.

Table 1: Applications of AI/ML in Piperidine Drug Discovery

| Application Area | Description | Potential Impact |

|---|---|---|

| Target Validation | Analyzing genomic and proteomic data to identify novel disease-relevant targets. | Increases the probability of success by focusing on biologically relevant targets. |

| Virtual Screening | Computationally screening millions of virtual compounds for activity against a target. | Drastically reduces the time and cost of initial hit identification. mdpi.com |

| QSAR Modeling | Building models to predict the biological activity of compounds based on their structure. | Guides the optimization of lead compounds for improved potency and selectivity. nih.gov |

| ADME/Tox Prediction | Predicting the pharmacokinetic and toxicity profiles of new molecules. | Reduces the attrition rate of drug candidates in later stages of development. mdpi.com |

| De Novo Design | Generating novel molecular structures with desired properties. | Expands the exploration of chemical space for innovative drug candidates. premierscience.com |

Exploration of Novel Biological Targets for Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to be readily functionalized, allowing for the creation of diverse three-dimensional structures that can interact with a wide array of biological targets. researchgate.net While piperidine derivatives have found success in areas like neuroscience (e.g., antipsychotics and opioids), researchers are continuously exploring new therapeutic applications. nih.govwikipedia.org

The unique conformational flexibility of the piperidine ring allows it to mimic natural ligands and fit into various enzyme active sites and receptor binding pockets. This versatility has led to the investigation of piperidine-containing compounds against a growing list of targets for numerous diseases. researchgate.netclinmedkaz.org

Recent research has highlighted the potential of piperidine derivatives in several emerging therapeutic areas:

Oncology: Novel piperidine compounds are being developed as inhibitors of tubulin polymerization and as antagonists for various receptors implicated in cancer cell proliferation. researchgate.net

Infectious Diseases: The piperidine scaffold is being utilized to design new antiviral agents, including inhibitors of HIV-1 entry, as well as novel antimalarial and antimicrobial drugs. nih.govnih.govnih.gov

Neurodegenerative Diseases: Researchers are exploring piperidine derivatives for their potential to modulate targets involved in Alzheimer's disease and other neurological disorders. researchgate.net

Pain Management: New generations of piperidine-based analgesics are being designed to target opioid and other receptors with improved efficacy and reduced side effects. nih.gov

Metabolic Disorders: The structural framework of piperidine is being explored for its potential in developing agents to treat conditions like osteoporosis. mdpi.com

The exploration of these novel targets opens up new possibilities for compounds like this compound, which could serve as a starting point for the development of new therapeutic agents in these and other disease areas.

Table 2: Selected Biological Targets for Piperidine Derivatives

| Biological Target | Therapeutic Area | Example of Piperidine Application |

|---|---|---|

| CCR5 Receptor | HIV/AIDS | Development of entry inhibitors to block viral infection. nih.gov |

| Tubulin | Cancer | Design of agents that disrupt microtubule dynamics in cancer cells. researchgate.net |

| Cathepsin K | Osteoporosis | Creation of inhibitors to prevent bone resorption. mdpi.com |

| μ-Opioid and σ1 Receptors | Neuropathic Pain | Synthesis of dual agonists for enhanced pain management. nih.gov |

| HIV-1 Envelope Glycoproteins | HIV/AIDS | Design of small molecules that mimic CD4 to sensitize infected cells for elimination. nih.gov |

Advancements in Green Chemistry Approaches for Piperidine Synthesis

The synthesis of pharmaceuticals is often a multi-step process that can generate significant chemical waste. Green chemistry is a framework aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the context of piperidine synthesis, there is a growing emphasis on developing more sustainable and environmentally friendly methods. nih.govresearchgate.net

Traditional methods for constructing the piperidine ring can involve harsh reagents, toxic solvents, and require multiple steps for functionalization. news-medical.net Modern synthetic chemistry is moving towards more efficient and greener alternatives.

Key advancements in green chemistry for piperidine synthesis include:

Catalytic Hydrogenation: The use of heterogeneous catalysts for the hydrogenation of pyridine (B92270) precursors offers a cleaner and more efficient route to piperidines, often with the ability to use more environmentally benign solvents like water. nih.gov

Biocatalysis: Enzymes are being employed to perform selective oxidations on the piperidine ring, allowing for functionalization at specific positions under mild conditions, which reduces the need for protecting groups and multiple synthetic steps. news-medical.net

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improve safety, and can lead to higher yields and purity, minimizing waste.

Alternative Solvents and Reagents: There is a concerted effort to replace hazardous solvents and reagents with greener alternatives. For example, research has identified viable, more sustainable bases to replace piperidine itself in processes like solid-phase peptide synthesis. rsc.org A method for synthesizing 2-aminomethylpiperidine from a bio-renewable furan (B31954) source has also been developed. rsc.org

These advancements not only reduce the environmental impact of producing piperidine-containing drugs but can also lead to more cost-effective and efficient manufacturing processes. news-medical.net

Table 3: Comparison of Synthetic Approaches for Piperidines

| Feature | Traditional Synthesis Methods | Green Chemistry Approaches |

|---|---|---|

| Reagents | Often stoichiometric, may use hazardous materials. | Catalytic (e.g., metals, enzymes), designed for reduced toxicity. nih.govnews-medical.net |

| Solvents | Often chlorinated or other volatile organic compounds. | Water, bio-based solvents, or solvent-free conditions. nih.gov |

| Atom Economy | Can be low due to multi-step processes and use of protecting groups. | High, through methods like one-pot reactions and catalytic cycles. researchgate.net |

| Energy Use | Often requires high temperatures and pressures. | Milder reaction conditions, use of flow chemistry for efficiency. |

| Waste Generation | Can be significant, requiring costly disposal. | Minimized through higher yields and recyclable catalysts. |

Challenges and Opportunities in Translating Fundamental Research to Pre-development Candidates

The pathway from a promising discovery in a research laboratory to a viable pre-development drug candidate is fraught with challenges, a phenomenon often referred to as the "valley of death." d-nb.inforesearchgate.net This gap exists between basic, preclinical research and the later stages of clinical trials. nih.gov For molecules derived from the piperidine scaffold, successfully navigating this transition requires overcoming significant scientific, financial, and regulatory hurdles.

Major challenges in translational research include:

Reproducibility of Preclinical Data: A significant portion of preclinical research is not reproducible, leading to wasted resources and failed clinical trials. d-nb.info

Predictive Power of Animal Models: Animal models of human diseases often fail to accurately predict efficacy and toxicity in humans, contributing to high attrition rates for drug candidates. researchgate.net

Incomplete Understanding of Biology: A lack of complete understanding of the underlying biology of a disease and the mechanism of action of a drug can lead to unexpected failures. d-nb.info

Regulatory Hurdles: The regulatory environment for drug approval is complex and demanding, requiring extensive data on safety and efficacy. nih.gov

Cultural and Logistical Gaps: Differences in goals, timelines, and resources between academic researchers and industry partners can hinder effective collaboration. nih.gov

Despite these challenges, there are significant opportunities to improve the success rate of translational research. Increased collaboration between academia and industry, greater transparency in data sharing, and the use of more relevant preclinical models can help bridge the translational gap. d-nb.info Furthermore, the application of AI and machine learning can help to better stratify patient populations and predict which candidates are most likely to succeed in clinical trials. nih.gov For a compound like this compound, a carefully planned translational strategy, incorporating robust preclinical data and a clear understanding of its biological target, would be essential for its potential progression into a pre-development candidate.

Table 4: Challenges and Opportunities in Translational Research

| Challenge | Description | Opportunity |

|---|---|---|

| The "Valley of Death" | The funding and expertise gap between basic research and clinical development. nih.gov | Increased public-private partnerships and venture philanthropy to fund early-stage development. |

| Data Irreproducibility | Failure to replicate findings from preclinical studies, leading to flawed conclusions. d-nb.info | Promoting greater transparency, open data sharing, and more rigorous study designs. |

| Poor Preclinical Models | Animal and cell-based models that do not accurately reflect human disease. researchgate.net | Development and use of more sophisticated models (e.g., organoids, humanized mice) and in silico modeling. |

| Regulatory Complexity | Navigating the intricate requirements of regulatory agencies like the FDA. nih.gov | Early and frequent communication with regulatory bodies; utilization of streamlined approval pathways. |

| High Failure Rates in Clinic | The majority of drugs that enter human trials ultimately fail, often in late stages. d-nb.info | Better patient stratification using biomarkers; application of AI to predict clinical outcomes. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-(Methoxymethyl)phenyl)piperidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves nucleophilic substitution reactions under basic conditions. For example, piperidine derivatives are often synthesized via alkylation of piperidine with substituted benzyl halides (e.g., 3-(methoxymethyl)benzyl chloride) in solvents like dichloromethane or toluene, using bases such as NaOH or K₂CO₃ . Optimization can involve continuous flow reactors to enhance yield and purity, as demonstrated in industrial-scale syntheses of similar piperidine compounds . Reaction parameters like temperature, solvent polarity, and base strength should be systematically varied to identify optimal conditions .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR), including H and C NMR, is critical for structural elucidation, particularly to confirm the methoxymethyl group's position on the phenyl ring . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>99%) by quantifying residual solvents or byproducts . For chiral derivatives, enantiomeric excess can be determined via chiral stationary phase HPLC or polarimetry .

Q. How does the methoxymethyl substituent influence the pharmacological activity of this compound compared to other piperidine derivatives?

- Methodological Answer : The methoxymethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with analogs (e.g., 3-(4-methylbenzyl)piperidine) show that electron-donating substituents like methoxymethyl modulate receptor binding affinity, particularly for opioid or serotonin receptors . In vitro assays (e.g., radioligand binding) should be conducted to quantify interactions with target receptors .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data among structurally similar piperidine derivatives?

- Methodological Answer : Contradictions often arise from differences in stereochemistry, substituent positioning, or assay conditions. Systematic structure-activity relationship (SAR) studies, including enantioselective synthesis and X-ray crystallography, can clarify stereochemical impacts . Meta-analyses of published data, adjusting for variables like cell line specificity or solvent effects, are also recommended .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can induce asymmetry during alkylation steps. For example, the use of (R)- or (S)-phenylglycinol-derived lactams has enabled enantioselective synthesis of 3-alkylpiperidines with >95% enantiomeric excess . Chiral chromatography or kinetic resolution may further purify enantiomers .

Q. What environmental factors significantly impact the stability and efficacy of this compound in experimental settings?